
CM-272
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CM-272 is a first-in-class, potent, selective, substrate-competitive, and reversible dual inhibitor of G9a and DNA methyltransferases (DNMTs). It has shown significant potential in the treatment of various hematological malignancies by inhibiting cell proliferation and promoting apoptosis .
Vorbereitungsmethoden
Die Synthese von CM-272 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.
Analyse Chemischer Reaktionen
Biochemical Interaction Mechanisms
CM-272 operates via substrate-competitive inhibition, reversibly binding to the catalytic sites of G9a and DNMT1. This disrupts:
- Histone methylation : Inhibition of G9a reduces H3K9me2 levels, reactivating silenced tumor suppressor genes .
- DNA methylation : DNMT1 inhibition decreases global DNA methylation (5-methylcytosine levels), destabilizing oncogenic pathways .
Redox Activity and Reactive Oxygen Species (ROS) Modulation
While not a direct redox agent, this compound indirectly enhances ROS production by altering the tumor microenvironment (TME). Fe³⁺-mediated glutathione depletion amplifies ferroptosis and apoptosis in cancer cells .
Key Redox-Related Effects
Enzymatic Inhibition Kinetics
This compound exhibits time- and dose-dependent effects:
IC₅₀ Values in Hematological Malignancies
Cell Line | Mutation Profile | IC₅₀ (nM) |
---|---|---|
OCI-AML3 | DNMT3A R882C, NPM1c | 255 |
OCI-AML2 | DNMT3A wild-type, NPM1c | 114 |
MOLM-13 | FLT3-ITD, MLL rearrangement | 273 |
Kasumi-1 | KIT mutation | 469 |
Data from in vitro cytotoxicity assays
Metabolic and Proteasomal Processing
- Degradation pathways : this compound induces proteasomal degradation of DNMT1 and G9a, reducing protein levels by 70–90% within 72 hours .
- Metabolites : No characterized metabolites reported; stability studies suggest minimal hepatic CYP450 interaction .
Comparative Activity Against Epigenetic Targets
Compound | Target Specificity | Mechanism | IC₅₀ (nM) |
---|---|---|---|
This compound | G9a, DNMT1, DNMT3A/B | Dual substrate-competitive | 8–273 |
Decitabine | DNMT1/3A | DNA hypomethylation | 100–500 |
UNC0638 | G9a/GLP | H3K9me2 inhibition | 15–30 |
IC₅₀ values vary by cell type and assay conditions
Functional Consequences in Cellular Systems
- Cell cycle arrest : G₁/S phase blockade in OCI-AML3 cells at 200 nM .
- Apoptosis induction : Caspase-3 activation increases 4.2-fold post-treatment .
- Differentiation : CD11b/CD14 expression rises 3–4 fold in myeloid leukemia models .
Synergistic Interactions
This compound enhances efficacy of:
Wissenschaftliche Forschungsanwendungen
Applications in Hematological Malignancies
Recent studies have shown that CM-272 exhibits promising results in treating various hematological malignancies:
- Acute Myeloid Leukemia (AML) :
- Castration-Resistant Prostate Cancer (CRPC) :
-
Combination Therapies :
- Studies suggest that this compound can enhance the efficacy of other therapeutic agents. For instance, when combined with pro-apoptotic drugs, it has shown synergistic effects that improve overall survival rates in preclinical models . This combination approach is particularly relevant for solid tumors, where traditional therapies often fall short.
Case Study 1: Prostate Cancer
In a study assessing the effects of this compound on prostate cancer cell lines DU145 and PC3, researchers found that treatment with this compound led to a significant decrease in cell viability. Notably, the anti-tumor effects were retained even in three-dimensional spheroid cultures, indicating its potential for clinical application .
Case Study 2: Acute Myeloid Leukemia
A comprehensive analysis involving OCI-AML3 cells treated with this compound revealed a marked decrease in global DNA methylation levels and H3K9me2 levels. This treatment resulted in rapid cell cycle arrest and apoptosis without inducing DNA damage, highlighting this compound’s unique mechanism of action .
Data Tables
Cancer Type | Effect of this compound | Mechanism |
---|---|---|
Prostate Cancer | Reduced cell viability; increased apoptosis | Inhibition of G9a methyltransferase activity |
Acute Myeloid Leukemia | Induced apoptosis; inhibited proliferation | Decreased DNMT1 and G9a protein levels |
Solid Tumors | Enhanced sensitivity to immune checkpoint blockade | Modulation of tumor microenvironment |
Wirkmechanismus
CM-272 exerts its effects by inhibiting the enzymatic activities of G9a and DNMTs. G9a is a histone methyltransferase that interacts with DNMT1 to coordinate DNA and histone methylation during cell division. By inhibiting these enzymes, this compound reduces the methylation levels of DNA and histones, leading to the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation. The compound also induces apoptosis and promotes immunogenic cell death through the activation of interferon-stimulated genes .
Vergleich Mit ähnlichen Verbindungen
CM-272 ist einzigartig in seiner dualen inhibitorischen Wirkung sowohl auf G9a als auch auf DNMTs, was es zu einer First-in-Class-Verbindung macht. Zu ähnlichen Verbindungen gehören:
UNC0638: Ein selektiver Inhibitor von G9a und GLP.
SGC0946: Ein selektiver Inhibitor von DOT1L, einer weiteren Histonmethyltransferase.
Decitabine: Ein DNMT-Inhibitor, der bei der Behandlung von myelodysplastischen Syndromen und akuter myeloischer Leukämie eingesetzt wird.
Azacitidin: Ein weiterer DNMT-Inhibitor mit Anwendungen bei der Behandlung von myelodysplastischen Syndromen
This compound zeichnet sich durch seinen dualen Inhibitionsmechanismus aus, der im Vergleich zu anderen Single-Target-Inhibitoren ein breiteres Wirkungsspektrum gegen epigenetische Modifikationen bietet.
Biologische Aktivität
CM-272 is a novel dual inhibitor targeting G9a (EHMT2) and DNMT1 methyltransferases, designed to reverse epigenetic alterations associated with various cancers. It has shown promising biological activity, particularly in inducing apoptosis and inhibiting cell proliferation in multiple cancer types, including hepatoblastoma and bladder cancer. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, preclinical findings, and potential therapeutic applications.
Targeting Epigenetic Modifications
This compound functions by inhibiting G9a and DNMT1, both of which play critical roles in DNA methylation and histone modification. By disrupting these processes, this compound alters gene expression profiles that are often dysregulated in cancer cells. Key findings include:
- Reduction of IGF2 Levels : Treatment with this compound significantly decreased IGF2 protein levels, leading to reduced phosphorylation of AKT at serine 473, a critical pathway for cell survival and proliferation .
- Induction of Apoptosis : this compound promotes immunogenic cell death (ICD), which enhances the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies . This mechanism is particularly relevant in the context of tumor microenvironments that are typically resistant to standard therapies.
Impact on Cancer Cell Viability
In preclinical studies using patient-derived xenograft (PDX) models, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblasts. The drug's efficacy was linked to its ability to downregulate pathways associated with cell survival and proliferation:
- Cell Viability Assays : Viability assays showed a significant decrease in cancer cell viability upon treatment with this compound at concentrations as low as 100 nM .
- Colony Formation and Migration : this compound treatment hindered colony formation capabilities and reduced migration potential in hepatoblastoma cells, indicating its potential to limit metastasis .
Case Studies
Several studies have highlighted the effectiveness of this compound in various cancer types:
- Hepatoblastoma : In vitro studies revealed that this compound treatment resulted in decreased proliferation rates and induced apoptosis in hepatoblastoma cells. RNA sequencing indicated downregulation of the IGF2 pathway as a primary mode of action .
- Bladder Cancer : A recent study introduced a nanoscale metal-organic framework (MIL-53) to enhance the delivery of this compound. This combination therapy not only facilitated apoptosis but also improved dendritic cell maturation, suggesting a synergistic effect when combined with immunotherapy .
Data Table: Summary of Biological Activities
Potential Therapeutic Applications
The dual inhibition mechanism of this compound positions it as a promising candidate for combination therapies in oncology. Its ability to enhance the effects of existing treatments (e.g., cisplatin) suggests that it may be particularly useful for patients with tumors driven by IGF2 expression . Moreover, ongoing research into its application in immunotherapy highlights its potential to overcome resistance mechanisms commonly encountered in solid tumors.
Safety Profile
While preclinical studies indicate significant antitumor efficacy, attention must be paid to the side effects associated with potent inhibitors like this compound. Observations from PDX models suggest that while effective against tumors, there may be adverse effects due to its strong action on tumor cells .
Eigenschaften
IUPAC Name |
6-methoxy-2-(5-methylfuran-2-yl)-N-(1-methylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O3/c1-20-7-8-26(35-20)25-18-23(29-21-9-14-31(2)15-10-21)22-17-27(33-3)28(19-24(22)30-25)34-16-6-13-32-11-4-5-12-32/h7-8,17-19,21H,4-6,9-16H2,1-3H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQLKZTYUYIWDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NC4CCN(CC4)C)OC)OCCCN5CCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.